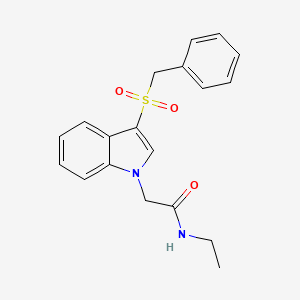

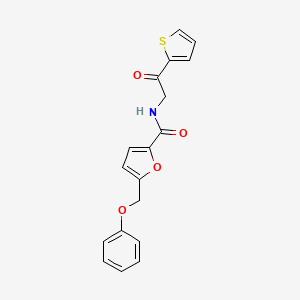

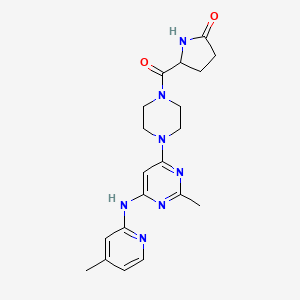

![molecular formula C15H13FN2O2S2 B2717560 乙酸-5-[(4-氟-1,3-苯并噻唑-2-基)氨基]-3-甲基噻吩-2-甲酯 CAS No. 862974-95-6](/img/structure/B2717560.png)

乙酸-5-[(4-氟-1,3-苯并噻唑-2-基)氨基]-3-甲基噻吩-2-甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been found to display antibacterial activity by inhibiting various enzymes .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core. The structure-activity relationships of these derivatives have been studied, and it has been found that certain substitutions can improve their antibacterial action .科学研究应用

合成化学和机理见解

环缩合反应和选择性

对苯并噻唑-2-羧酸盐的形成及其机理见解进行了广泛的研究,包括与 5-[(4-氟-1,3-苯并噻唑-2-基)氨基]-3-甲硫代噻吩-2-羧酸乙酯类似的衍生物。这些化合物是通过 2-氨基硫酚与 1,2-双亲电试剂在水性介质中环缩合反应形成的,展示了基于反应条件和所用介质的选择性转换,为这种复杂分子的合成策略提供了有价值的见解 (Dhameliya 等人,2017)。

生物活性研究

抗菌和抗真菌特性

噻唑羧酸盐的改性显示出显着的抗菌和抗真菌活性。对 2-氨基-4-甲基噻唑-5-羧酸乙酯衍生物的研究证明了它们对各种细菌和真菌菌株的潜力,突出了此类化合物的治疗潜力 (Desai、Bhatt 和 Joshi,2019)。

抗肿瘤特性

对与目标化合物密切相关的氟代苯并噻唑类似物的研究已将它们识别为具有有效和选择性抗肿瘤特性的新型药物。这些研究探索了这些化合物抗肿瘤活性的潜在机制,包括细胞色素 P450 酶在其生物活化和对癌细胞的细胞毒性作用中的作用 (Trapani 等人,2003),(Wang 和 Guengerich,2012)。

合成方法和化合物功能化

一锅合成技术

在温和条件下由 2-甲硫代-4-[(三苯基膦亚烷基)氨基]噻唑-5-羧酸乙酯衍生物合成双[2-甲硫代-7-氧代噻唑并[4,5-d]嘧啶-6(7H)-基]苯的研究为噻唑羧酸盐生成含氮杂环提供了多功能性和适应性见解 (Fang、Fang 和 Zheng,2013)。

作用机制

Target of Action

Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The mode of action of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate involves its interaction with the DprE1 enzyme . The compound binds to the enzyme, inhibiting its function and thereby disrupting the synthesis of the bacterial cell wall . This leads to the death of the bacteria, thus exhibiting its anti-tubercular activity .

Biochemical Pathways

The biochemical pathway affected by Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This results in a weakened cell wall, making the bacteria more susceptible to external threats and ultimately leading to their death .

Pharmacokinetics

Like other benzothiazole derivatives, it is expected to have good bioavailability .

Result of Action

The result of the action of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is the death of Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, the compound weakens the bacterial cell wall, making the bacteria more susceptible to external threats . This leads to the death of the bacteria, thus exhibiting its anti-tubercular activity .

Action Environment

The action environment of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is within the bacterial cell, specifically targeting the DprE1 enzyme involved in cell wall biosynthesis . Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability.

未来方向

The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives, due to their wide range of biological activities and medicinal applications, are of great interest in this regard . The findings from recent research will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

生化分析

Biochemical Properties

The biochemical properties of Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate are largely due to its interactions with various enzymes and proteins. For instance, it has been found to have inhibitory effects against M. tuberculosis

Cellular Effects

In terms of cellular effects, Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate has been found to exhibit inhibitory activity against M. tuberculosis . This suggests that the compound may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits significant biological activity, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its biochemical activity, it is likely that the compound interacts with various enzymes and cofactors .

属性

IUPAC Name |

ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S2/c1-3-20-14(19)13-8(2)7-11(22-13)17-15-18-12-9(16)5-4-6-10(12)21-15/h4-7H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUGXPCHJRAJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(C=CC=C3S2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

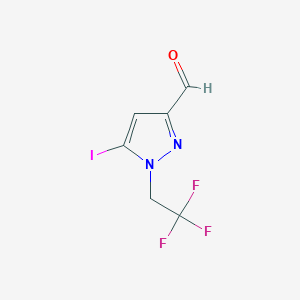

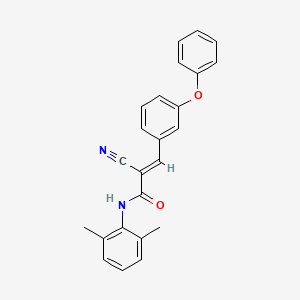

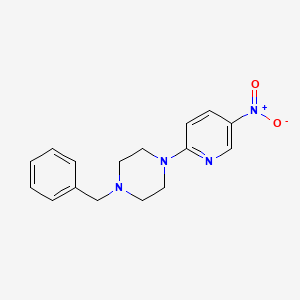

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)

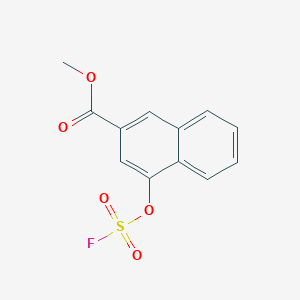

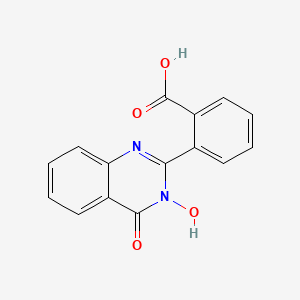

![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)

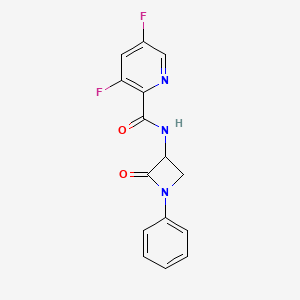

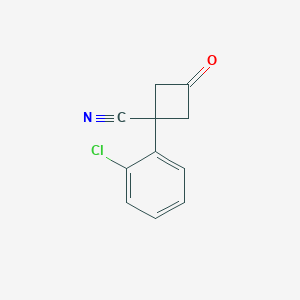

![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2717493.png)